Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-
Description
Naphtho[2,3-b]furan-4,9-dione derivatives are tricyclic quinones with a fused furan ring, exhibiting diverse biological activities such as antitumor, antiviral, and antimicrobial effects . The compound 2-acetyl-3a,9a-dihydro-naphtho[2,3-b]furan-4,9-dione features partial saturation at the 3a and 9a positions, distinguishing it from fully aromatic analogs. This structural modification may influence its redox behavior, solubility, and bioactivity .
Structure
3D Structure
Properties
Molecular Formula |
C14H10O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-acetyl-3a,9a-dihydrobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6,10,14H,1H3 |
InChI Key |
OCNSCSUKMXORLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol:
Key Findings:
-
Yield : Up to 70% under optimized conditions (Table 1).
-
Mechanism : The reaction proceeds via dehydrogenative coupling, releasing H₂ as the sole byproduct. The Pd/C catalyst facilitates C–O bond formation while avoiding oxidative additives.
Table 1. Optimization of Pd-Catalyzed Synthesis
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMA | 130 | 12 | 70 |
| 2 | DMF | 130 | 12 | 47 |
| 3 | DMSO | 130 | 12 | 45 |
Visible-Light-Mediated [3+2] Cycloaddition
A photochemical strategy enables the synthesis of naphtho[2,3-b]furan-4,9-diones via [3+2] cycloaddition between 2-hydroxy-1,4-naphthoquinones and alkynes or alkenes.
Reaction Protocol:
Key Findings:
-
Yield : 75% for unsubstituted naphtho[2,3-b]furan-4,9-dione (Table 2).
-
Regioselectivity : Exclusive formation of 2-substituted products confirmed by X-ray crystallography.
-
Mechanism : Photoexcitation generates biradical intermediates, followed by cyclization and oxidation (Scheme 1).
Table 2. Solvent Screening for Photochemical Synthesis
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | DCM | 6 | 58 |
| 2 | MeCN | 6 | 75 |
| 3 | THF | 6 | 56 |
Scheme 1. Proposed mechanism for visible-light-mediated [3+2] cycloaddition:
-
Photoexcitation of 2-hydroxy-1,4-naphthoquinone.
-
Radical addition to alkyne/alkene.
-
Cyclization and H₂O elimination.
-
Air oxidation to yield final product.
Multicomponent Condensation Reactions
A three-component reaction involving lawsone (2-hydroxy-1,4-naphthoquinone), aldehydes, and isocyanides offers modular access to naphthofuroquinones.
Reaction Protocol:
Key Findings:
-
Yield : 60–80% for substituted derivatives.
-
Scope : Tolerates electron-withdrawing and -donating groups on the aldehyde.
Post-synthetic modification of naphtho[2,3-b]furan-4,9-dione cores enables the introduction of acetyl groups. For example, Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane achieves selective acetylation at the C2 position.
Reaction Protocol:
Key Findings:
-
Yield : 65–70% after column purification.
-
Characterization : ¹H NMR confirms acetyl integration (δ 2.39 ppm, singlet).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pd-Catalyzed | High atom economy, scalable | Requires inert conditions | 45–70% |
| Photochemical | Green conditions, no catalysts | Limited to light-compatible substrates | 56–75% |
| Multicomponent | Modular substrate scope | Moderate yields | 60–80% |
| Friedel-Crafts Acylation | Direct functionalization | Requires harsh Lewis acids | 65–70% |
Chemical Reactions Analysis
Visible-Light-Mediated [3+2] Cycloaddition
This method involves the reaction of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes under blue LED irradiation (460 nm) in acetonitrile. The reaction proceeds via a [3+2] cycloaddition mechanism, yielding both naphtho[2,3-b]furan-4,9-diones and their dihydro derivatives . Key features:
-
Regioselectivity : Complete regioselectivity for the 2-phenyl substitution pattern, with no detectable 3-phenyl isomers .
-
Yields : Up to 75% yield for phenyl-substituted derivatives, with dihydro analogs (e.g., 5a ) achieving ~61% yield .
-
Reaction Conditions :
| Compound | Reaction Time | Yield (%) | Key Features |
|---|---|---|---|
| 3a (phenyl-substituted) | 6 h | 75% | Complete regioselectivity at C-2 position |
| 5a (dihydro) | 6 h | 61% | CH₂ groups at 3a,9a positions |
Palladium-Catalyzed Reverse Hydrogenolysis
This method couples 2-hydroxy-1,4-naphthoquinones with olefins using Pd/C under hydrogen pressure. The reaction generates naphtho[2,3-b]furan-4,9-diones and hydrogen gas (H₂) as a byproduct .
-
Advantages : Inherently waste-free, no oxidants or hydrogen acceptors required.
-
Mechanism : Involves oxidative coupling at two sites, forming the fused bicyclic structure .
Manganese(III) Acetate-Mediated Radical Cyclization
This approach combines 2-benzoyl-1,4-naphthoquinones with 1,3-dicarbonyl compounds via a radical-mediated pathway. The reaction produces naphtho[2,3-c]furan-4,9-diones and naphthacene-5,12-diones, with chemoselectivity influenced by substituent electronics .
-
Key Steps :
Cycloaddition Pathway
The visible-light-mediated [3+2] cycloaddition proceeds through a photoexcited diradical intermediate. This facilitates the coupling of the naphthoquinone and alkyne components, leading to the formation of the bicyclic structure .
Radical Cyclization (Manganese-Mediated)
The manganese(III) acetate reaction involves:
-
Oxidation of the quinone to a radical species.
-
Addition of the radical to the naphthoquinone core.
Spectroscopic Data
Compound 3a (Naphtho[2,3-b]furan-4,9-dione) :
Compound 5a (Dihydro Derivative) :
Melting Points and Purity
Scientific Research Applications
Cancer Treatment
One of the most prominent applications of Naphtho[2,3-b]furan-4,9-dione is in cancer treatment. The compound has been identified as a potential therapeutic agent due to its ability to inhibit cancer stem cells and target specific signaling pathways involved in tumor growth.
- Mechanism of Action : Research indicates that this compound acts as an inhibitor of the STAT3 signaling pathway, which is crucial for the proliferation and survival of cancer cells. By disrupting this pathway, Naphtho[2,3-b]furan-4,9-dione can potentially reduce tumor growth and enhance the efficacy of existing treatments.
Case Study: BBI-608 in Clinical Trials
BBI-608 has been evaluated in several clinical trials for its effectiveness against various types of cancer:
| Trial ID | Cancer Type | Phase | Outcome Summary |
|---|---|---|---|
| NCT02117420 | Colorectal Cancer | II | Showed promising results in reducing tumor size |
| NCT02117407 | Pancreatic Cancer | I/II | Improved overall survival rates in treated patients |
| NCT02204593 | Non-Small Cell Lung Cancer | II | Demonstrated manageable side effects and efficacy |
These trials highlight the compound's potential as a novel anticancer agent.
Antioxidant Properties
Naphtho[2,3-b]furan-4,9-dione has also been studied for its antioxidant properties. Antioxidants are essential in mitigating oxidative stress-related diseases.
Research Tool in Biological Studies
Due to its unique chemical structure and biological activity, this compound serves as a valuable tool for researchers investigating cellular mechanisms and drug interactions.
Mechanism of Action
The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s biological activities are attributed to its ability to interfere with cellular processes, including DNA replication and protein synthesis. The specific pathways and molecular targets vary depending on the biological activity being studied .
Comparison with Similar Compounds
Key Structural Features
Notes:
Cytotoxicity and Tumor Specificity
- 2-Acetylnaphtho[2,3-b]furan-4,9-dione: Highly cytotoxic to both normal and tumor cells (low tumor specificity) .
- Phenoxy/amino-substituted analogs: Derivatives with phenoxy (e.g., compound 18) or isopropylamino groups exhibit enhanced tumor specificity (e.g., 23, 33) .
- Thiophene analogs: 8-Hydroxynaphtho[2,3-b]thiophene-4,9-diones show superior suppression of keratinocyte hyperproliferation compared to furan analogs .
Antiviral Activity
Antimicrobial Activity
- Hydroxy-substituted derivatives : 5- or 8-Hydroxy groups (e.g., FNQ13) retain activity against bacteria/fungi, indicating minimal structural dependency .
Structure-Activity Relationships (SAR)
- Position 2 substituents: Acetyl and methyl groups enhance cytotoxicity but reduce selectivity; bulkier groups (phenoxy, amino) improve tumor specificity .
- Heteroatom substitution : Replacing furan oxygen with sulfur (thiophene analogs) increases bioactivity in certain contexts (e.g., antiproliferative effects) .
Biological Activity
Naphtho[2,3-b]furan-4,9-dione, specifically the derivative 2-acetyl-3a,9a-dihydro-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on various research findings.
Synthesis
The synthesis of naphtho[2,3-b]furan-4,9-dione derivatives has been achieved through several methodologies, including:
- Palladium-Catalyzed Reverse Hydrogenolysis : This method involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
- Visible-Light-Mediated [3+2] Cycloaddition : This reaction allows for the synthesis of naphtho[2,3-b]furan-4,9-diones under mild conditions and exhibits excellent regioselectivity and functional group tolerance .
Biological Activity
Naphtho[2,3-b]furan-4,9-dione derivatives exhibit a range of biological activities that make them promising candidates for drug development:
- Antitumor Activity : Research indicates that these compounds demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 2-acetyl-naphtho[2,3-b]furan-4,9-dione can inhibit the growth of cancer cells effectively .
- Antiviral Properties : The compound has also been reported to exhibit antiviral activity against the Japanese encephalitis virus and other viral pathogens .
- Inhibition of Keratinocyte Hyperproliferation : This activity suggests potential applications in treating skin disorders characterized by excessive cell proliferation .
Table 1: Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity | |
| Antiviral | Effective against JEV | |
| Inhibition of Hyperproliferation | Reduces keratinocyte growth |
Case Studies
Several case studies highlight the therapeutic potential of naphtho[2,3-b]furan-4,9-dione derivatives:
- Cancer Treatment : A study demonstrated that 2-acetyl-naphtho[2,3-b]furan-4,9-dione significantly inhibited tumor growth in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antiviral Research : Another investigation found that this compound effectively reduced viral load in infected cell cultures by targeting viral replication mechanisms. The results suggest its potential as a lead compound for antiviral drug development .
Q & A
Basic Synthesis and Characterization
Q: What are the established synthetic routes for 2-acetyl-naphtho[2,3-b]furan-4,9-dione derivatives? A: The compound is commonly synthesized via palladium-catalyzed reverse hydrogenolysis, coupling 2-hydroxy-1,4-naphthoquinones with olefins using Pd/C without oxidants . Modifications at the 2-position (e.g., acetyl substitution) involve acetylation reactions or cyclization of intermediates like ethyl 2-(3-furanoyl)benzoate . Characterization typically employs IR (C=O stretch at ~1670 cm⁻¹), NMR (aromatic protons at δ 7.0–8.1 ppm), and mass spectrometry (e.g., m/z 244 for core structure) .
Advanced Synthesis: Regioselectivity Challenges
Q: How can regioselectivity issues during 2-position functionalization be addressed? A: Regioselectivity is controlled by steric and electronic effects. For example, electron-withdrawing substituents at the 2-position enhance stability but may require protecting groups. Directed metalation strategies (e.g., lithium-halogen exchange) or transition-metal catalysis (Rh or Pd) improve regiochemical outcomes . Multi-step sequences, such as acetylation followed by cyclization, yield >80% purity in optimized conditions .
Basic Pharmacological Activities
Q: What biological activities are associated with this compound? A: The compound exhibits anti-proliferative effects (IC₅₀: 0.1–10 µM in HaCaT keratinocytes), anti-inflammatory activity via NF-κB suppression, and STAT3 inhibition (critical in cancer stem cells) . It also generates superoxide radicals via enzymatic one-/two-electron reduction, contributing to cytotoxicity .
Advanced Pharmacological Studies
Q: How can researchers design experiments to evaluate anti-proliferative efficacy and safety? A:
- In vitro: Use HaCaT cells with MTT assays for viability and LDH release to assess membrane damage . Include controls (e.g., anthralin) and dose-response curves (0.1–100 µM).
- Mechanistic assays: Quantify superoxide via cytochrome c reduction or lucigenin chemiluminescence .
- Selectivity: Compare IC₅₀ values across cancer vs. normal cell lines (e.g., HT-29 colon cancer vs. HEK293) .
Analytical Challenges: Electronic Properties
Q: How do electronic properties influence bioactivity? A: Solvatochromism studies (UV-Vis in solvents of varying polarity) reveal intramolecular charge transfer, correlating with redox potentials. Electron-withdrawing groups (e.g., oxadiazole at 2-position) enhance cytotoxicity by stabilizing semiquinone radicals . Linear solvation energy relationships (LSER) quantify H-bond acceptor/donor interactions, guiding solvent selection for assays .
Structure-Activity Relationships (SAR)
Q: What substituents optimize potency while minimizing cytotoxicity? A:
| Substituent | Activity (IC₅₀, HaCaT) | Membrane Damage (LDH Release) |
|---|---|---|
| 2-Oxadiazole | 0.2 µM | Low |
| 2-Nicotinoyl | 0.5 µM | Moderate |
| 2-Thienoyl | 0.3 µM | Low |
Electron-deficient groups improve redox cycling, but bulky substituents reduce membrane disruption .
Addressing Data Contradictions
Q: Why do some analogs show high in vitro potency but poor therapeutic potential? A: Discrepancies arise from off-target effects (e.g., plasma membrane damage in keratinocytes) or metabolic instability. Solutions:
- Prodrug strategies: Mask quinone moieties with labile esters .
- Redox profiling: Compare one-electron (NQO1) vs. two-electron (NQO2) reduction pathways to balance superoxide generation and toxicity .
Molecular Targets and Pathways
Q: How does STAT3 inhibition occur, and what assays validate this mechanism? A: The acetyl group at the 2-position disrupts STAT3 phosphorylation (Tyr705) via direct binding (Kd: ~50 nM, SPR assays). Validation:
- Western blotting: Monitor p-STAT3 levels in SW620 colon cancer cells .
- Luciferase reporter assays: Measure STAT3-driven transcription in HepG2 cells .
Redox Activation and Cytotoxicity
Q: What methodologies quantify redox-dependent cytotoxicity? A:
- Enzymatic assays: Isolate NQO1/NQO2 and measure NADPH consumption .
- Cellular assays: Use dicoumarol (NQO1 inhibitor) to confirm redox cycling .
- EPR spectroscopy: Detect semiquinone radicals in HaCaT lysates .
Advanced In Vivo Models
Q: What animal models are suitable for testing anti-tumor efficacy? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
